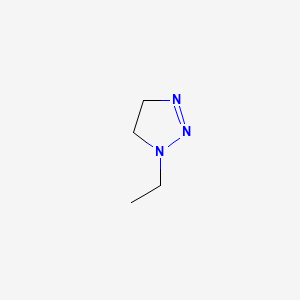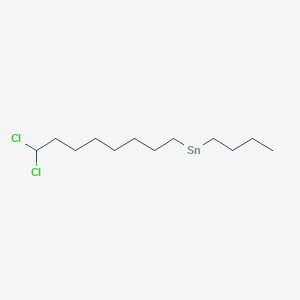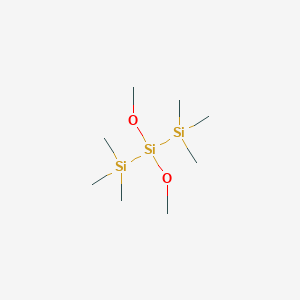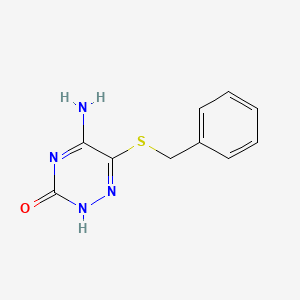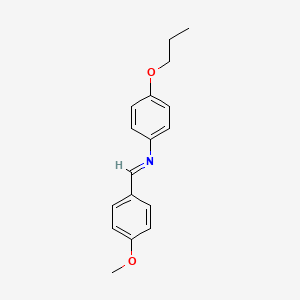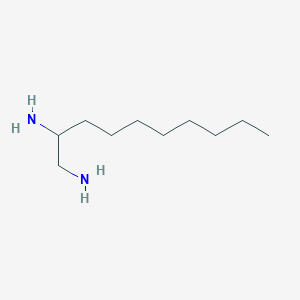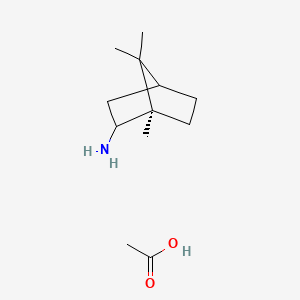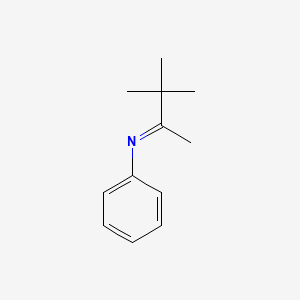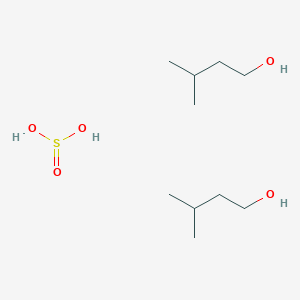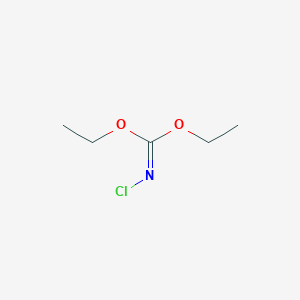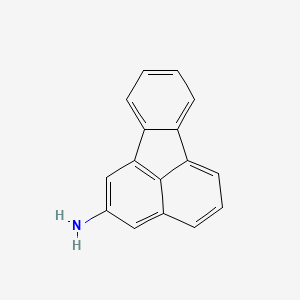![molecular formula C21H12F9OP B14708892 Tris[4-(trifluoromethyl)phenyl]phosphane oxide CAS No. 13406-27-4](/img/structure/B14708892.png)
Tris[4-(trifluoromethyl)phenyl]phosphane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4-(trifluoromethyl)phenyl]phosphane oxide is a chemical compound with the molecular formula C21H12F9P. It is known for its unique structure, where three trifluoromethylphenyl groups are bonded to a central phosphorus atom. This compound is often used as a ligand in various chemical reactions due to its ability to stabilize transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-(trifluoromethyl)phenyl]phosphane oxide typically involves the reaction of benzylphosphine with trifluoromethylphenyl magnesium bromide in a dry organic solvent such as ether or tetrahydrofuran. The reaction is usually carried out at room temperature and requires stirring for several hours to days . After the reaction, the product is purified through methods such as crystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and purification helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tris[4-(trifluoromethyl)phenyl]phosphane oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
Tris[4-(trifluoromethyl)phenyl]phosphane oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris[4-(trifluoromethyl)phenyl]phosphane oxide exerts its effects is primarily through its role as a ligand. It stabilizes transition metal complexes by donating electron density to the metal center, thereby facilitating various catalytic processes . The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, making it more effective in stabilizing high oxidation state metal centers .
Comparison with Similar Compounds
Similar Compounds
Tris(4-fluorophenyl)phosphine: Similar structure but with fluorine atoms instead of trifluoromethyl groups.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Contains additional trifluoromethyl groups on the phenyl rings.
Uniqueness
Tris[4-(trifluoromethyl)phenyl]phosphane oxide is unique due to the presence of trifluoromethyl groups, which impart strong electron-withdrawing properties. This makes it particularly effective in stabilizing transition metal complexes and enhancing the reactivity of the metal center in catalytic reactions .
Properties
CAS No. |
13406-27-4 |
|---|---|
Molecular Formula |
C21H12F9OP |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
1-bis[4-(trifluoromethyl)phenyl]phosphoryl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H12F9OP/c22-19(23,24)13-1-7-16(8-2-13)32(31,17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H |
InChI Key |
USALPOZOGXGUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


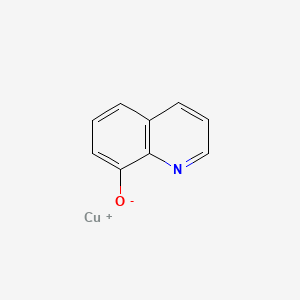
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
